molecular formula C13H22N2O3 B15276352 tert-Butyl 2-amino-9-oxo-6-azaspiro[3.5]nonane-6-carboxylate

tert-Butyl 2-amino-9-oxo-6-azaspiro[3.5]nonane-6-carboxylate

Cat. No.: B15276352
M. Wt: 254.33 g/mol
InChI Key: AVTYKDSZVUAABU-UHFFFAOYSA-N
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Description

tert-Butyl 2-amino-9-oxo-6-azaspiro[3.5]nonane-6-carboxylate: is a complex organic compound with a unique spirocyclic structure. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and applications in drug development.

Preparation Methods

The synthesis of tert-Butyl 2-amino-9-oxo-6-azaspiro[3.5]nonane-6-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the formation of the spirocyclic core through cyclization reactions, followed by functional group modifications to introduce the tert-butyl ester and amino groups. The reaction conditions often require the use of specific catalysts and solvents to achieve high yields and purity. Industrial production methods may involve optimization of these synthetic routes to scale up the production while maintaining the quality and consistency of the compound .

Chemical Reactions Analysis

tert-Butyl 2-amino-9-oxo-6-azaspiro[3.5]nonane-6-carboxylate undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce additional oxygen-containing functional groups.

    Reduction: This reaction can reduce ketone groups to alcohols.

    Substitution: This reaction can replace one functional group with another, often using reagents like halides or nucleophiles.

Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

tert-Butyl 2-amino-9-oxo-6-azaspiro[3.5]nonane-6-carboxylate has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is explored as a potential drug candidate for various diseases.

    Industry: It is used in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of tert-Butyl 2-amino-9-oxo-6-azaspiro[3.5]nonane-6-carboxylate involves its interaction with specific molecular targets in biological systems. These targets may include enzymes, receptors, or other proteins that play a role in disease pathways. The compound’s unique spirocyclic structure allows it to bind to these targets with high specificity and affinity, modulating their activity and leading to therapeutic effects .

Comparison with Similar Compounds

tert-Butyl 2-amino-9-oxo-6-azaspiro[3.5]nonane-6-carboxylate can be compared with other similar compounds, such as:

  • tert-Butyl 2-oxo-6-azaspiro[3.5]nonane-6-carboxylate
  • tert-Butyl 2-imino-2-oxo-2lambda6-thia-7-azaspiro[3.5]nonane-7-carboxylate

These compounds share similar spirocyclic structures but differ in their functional groups and overall chemical properties.

Properties

Molecular Formula

C13H22N2O3

Molecular Weight

254.33 g/mol

IUPAC Name

tert-butyl 2-amino-9-oxo-6-azaspiro[3.5]nonane-6-carboxylate

InChI

InChI=1S/C13H22N2O3/c1-12(2,3)18-11(17)15-5-4-10(16)13(8-15)6-9(14)7-13/h9H,4-8,14H2,1-3H3

InChI Key

AVTYKDSZVUAABU-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(=O)C2(C1)CC(C2)N

Origin of Product

United States

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